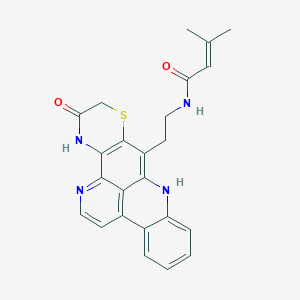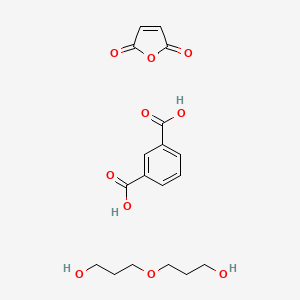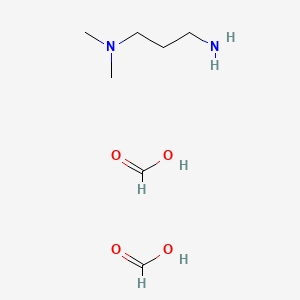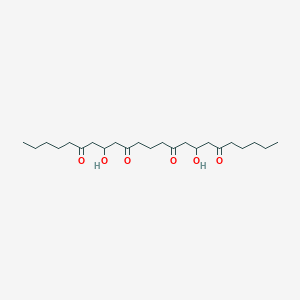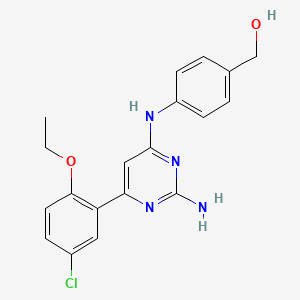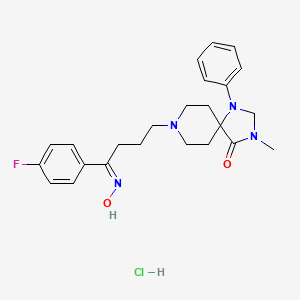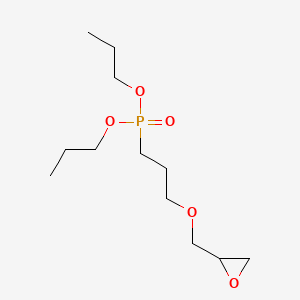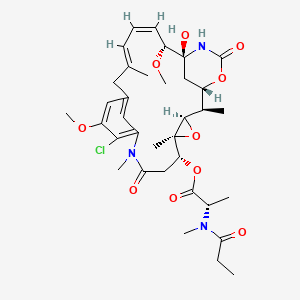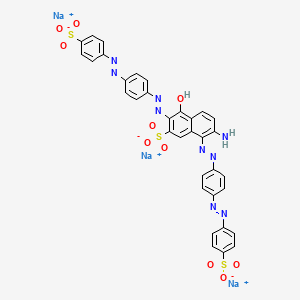
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3,8-bis((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3,8-bis((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt is a complex organic compound. It is known for its vibrant color properties and is often used in dye and pigment industries. The compound’s structure includes multiple azo groups, which are responsible for its chromophoric characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3,8-bis((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt typically involves multiple steps:
Diazotization: This step involves the conversion of aromatic amines into diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds to form azo compounds.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The major products are aromatic amines.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3,8-bis((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in textile and paper industries for dyeing purposes.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where the compound can form covalent bonds or interact through non-covalent interactions. The pathways involved often include electron transfer and radical formation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenesulfonic acid, 4-amino-3-hydroxy-5-((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt
- 2-Naphthalenesulfonic acid, 6-amino-5-hydroxy-4-((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt
Uniqueness
The unique arrangement of the azo groups and the specific positions of the sulfonic acid groups in 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3,8-bis((4-((4-sulfophenyl)azo)phenyl)azo)-, trisodium salt confer distinct color properties and solubility characteristics, making it particularly valuable in dye applications.
Propiedades
Número CAS |
6949-14-0 |
|---|---|
Fórmula molecular |
C34H22N9Na3O10S3 |
Peso molecular |
881.8 g/mol |
Nombre IUPAC |
trisodium;7-amino-4-hydroxy-3,8-bis[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C34H25N9O10S3.3Na/c35-30-18-17-28-29(32(30)42-40-22-5-1-20(2-6-22)36-38-24-9-13-26(14-10-24)54(45,46)47)19-31(56(51,52)53)33(34(28)44)43-41-23-7-3-21(4-8-23)37-39-25-11-15-27(16-12-25)55(48,49)50;;;/h1-19,44H,35H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |
Clave InChI |
IFWYCTITSILLCU-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=CC4=C(C(=C(C=C43)S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])O)N.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


